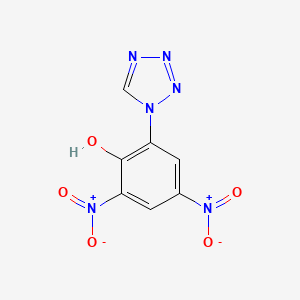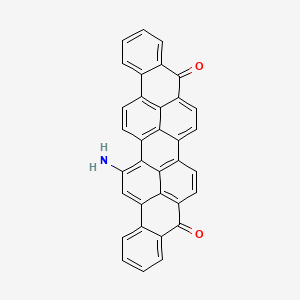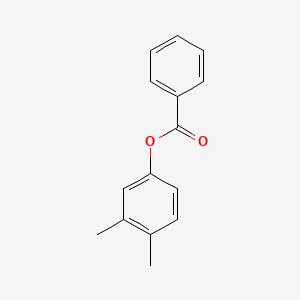
3,4-Dimethylphenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylphenyl benzoate is an organic compound with the molecular formula C15H14O2 It is a derivative of benzoic acid and is characterized by the presence of a benzoate ester group attached to a 3,4-dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dimethylphenyl benzoate can be synthesized through the esterification of 3,4-dimethylphenol with benzoic acid or its derivatives. One common method involves the reaction of 3,4-dimethylphenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to facilitate the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Formation of 3,4-dimethylphenyl methanol.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
3,4-Dimethylphenyl benzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It is also used in studies involving esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound in pharmacological studies.
Mécanisme D'action
The mechanism of action of 3,4-dimethylphenyl benzoate depends on the specific reactions it undergoes. In esterification reactions, the compound acts as an electrophile, reacting with nucleophiles such as alcohols or phenols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylphenyl benzoate
- 2,3-Dimethylphenyl benzoate
- 2,4-Dimethylphenyl benzoate
Comparison
3,4-Dimethylphenyl benzoate is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning influences the compound’s reactivity and the types of reactions it can undergo. For example, the presence of methyl groups at the 3 and 4 positions can enhance the compound’s reactivity in electrophilic aromatic substitution reactions compared to its isomers .
Propriétés
Numéro CAS |
3845-63-4 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(3,4-dimethylphenyl) benzoate |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-14(10-12(11)2)17-15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
NRZNGWLWIRTEOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


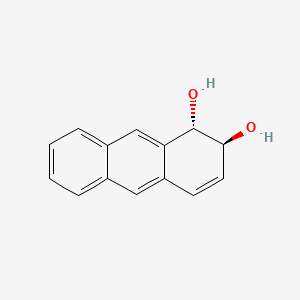
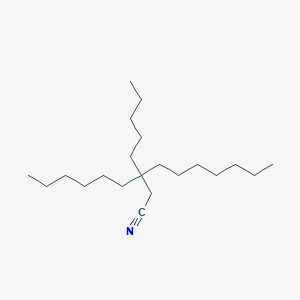
![Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine](/img/structure/B14155535.png)
![ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14155548.png)
![Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B14155555.png)

![(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14155564.png)

![1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one](/img/structure/B14155575.png)
